Oxantelpamoat

Übersicht

Beschreibung

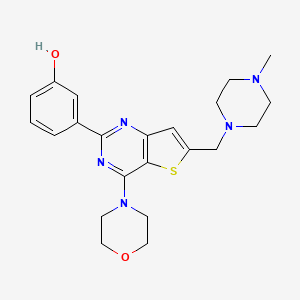

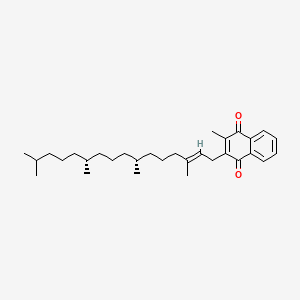

Oxantelpamoat ist eine anthelmintische Verbindung, die hauptsächlich zur Behandlung von Infektionen durch Darmparasiten, wie zum Beispiel Trichuris trichiura (Peitschenwurm), eingesetzt wird. Es ist ein Tetrahydropyrimidin-Derivat, das sich als hochwirksam gegen bestimmte parasitäre Nematoden erwiesen hat . This compound wirkt, indem es die Neuronen von gastrointestinalen Parasiten depolarisiert, wodurch eine anhaltende Muskelkontraktion verursacht wird und die Parasiten durch spastische Lähmung absterben .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seines Wirkstoffs, Oxantel, und seine Kombination mit Pamoasäure beinhalten. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

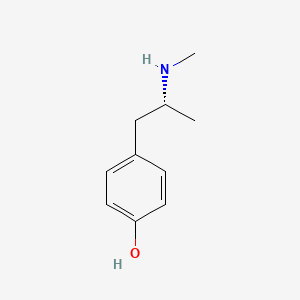

Bildung von Oxantel: Die Synthese von Oxantel beinhaltet die Reaktion von 3-Hydroxyphenylacetonitril mit 1-Methyl-2-pyrrolidinon in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann weiteren Reaktionen unterzogen, um Oxantel zu erhalten.

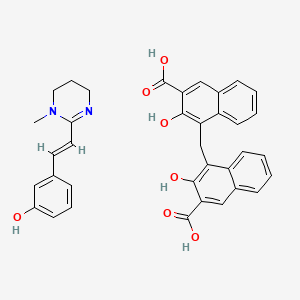

Kombination mit Pamoasäure: Oxantel wird dann mit Pamoasäure kombiniert, um this compound zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet die Verwendung von Reagenzien und Geräten in Industriequalität. Qualitätskontrollmaßnahmen, wie z. B. Hochleistungsflüssigkeitschromatographie (HPLC), werden eingesetzt, um die Konsistenz und Qualität des Endprodukts sicherzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann Oxidationsreaktionen unterliegen, die zur Bildung von oxidierten Derivaten führen.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können am aromatischen Ring oder an anderen reaktiven Stellen des Moleküls auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelauswahl werden auf die gewünschte Reaktion optimiert .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu substituierten this compound-Verbindungen führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Wissenschaftliche Forschungsanwendungen

Oxantel pamoate has a wide range of scientific research applications, including:

Wirkmechanismus

Oxantelpamoat übt seine Wirkung aus, indem es an die nikotinergen Acetylcholinrezeptoren (nAChR) von parasitären Nematoden bindet. Diese Bindung führt zur Aktivierung dieser Rezeptoren, was zu anhaltender Muskelkontraktion und spastischer Lähmung der Würmer führt. Die Parasiten werden dann aus dem Körper des Wirts ausgeschieden. Das Medikament ist metabolisch stabil und zeigt nach oraler Verabreichung eine geringe systemische Bioverfügbarkeit .

Biochemische Analyse

Biochemical Properties

Oxantel pamoate plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of its primary targets is the nicotinic acetylcholine receptor (nAChR) in parasitic worms. By binding to these receptors, oxantel pamoate causes a sustained depolarization of the neurons, leading to spastic paralysis of the parasites . Additionally, oxantel pamoate has been shown to inhibit fumarate reductase in some pathogenic bacteria, disrupting their metabolic processes .

Cellular Effects

Oxantel pamoate affects various types of cells and cellular processes. In parasitic worms, it disrupts normal neuromuscular function by causing sustained muscular contraction, leading to paralysis and eventual death of the parasites . This compound also influences cell signaling pathways by interacting with nAChRs, which are crucial for neurotransmission. In bacteria, the inhibition of fumarate reductase by oxantel pamoate affects cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, oxantel pamoate exerts its effects by binding to the nAChRs on the neurons of parasitic worms. This binding leads to a continuous influx of ions, causing sustained depolarization and paralysis of the worms . Additionally, oxantel pamoate inhibits fumarate reductase in bacteria, which is essential for their anaerobic respiration . This inhibition disrupts the electron transport chain, leading to reduced energy production and bacterial death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxantel pamoate have been observed to change over time. The compound is metabolically stable and shows low permeability and low systemic bioavailability after oral administration . This stability ensures that high concentrations of the drug reach the large intestine, where it exerts its anthelmintic effects. Long-term studies have shown that oxantel pamoate remains effective against Trichuris trichiura with minimal degradation .

Dosage Effects in Animal Models

The effects of oxantel pamoate vary with different dosages in animal models. In dogs and cats, the recommended dosage ranges from 15 to 55 mg/kg for effective treatment of Trichuris spp. infections . At higher doses, oxantel pamoate has been shown to cause mild adverse effects such as nausea, vomiting, diarrhea, and loss of appetite . The compound is well-tolerated in animals due to its low toxicity and reduced absorption into the bloodstream .

Metabolic Pathways

Oxantel pamoate is involved in metabolic pathways that include interactions with enzymes such as fumarate reductase. This interaction disrupts the electron transport chain in bacteria, leading to reduced energy production . The compound is metabolically stable and shows low systemic bioavailability, ensuring that it remains active in the gastrointestinal tract where it is needed .

Transport and Distribution

Oxantel pamoate is transported and distributed primarily within the gastrointestinal tract. Due to its low permeability and low systemic bioavailability, the compound remains localized in the gut, where it exerts its anthelmintic effects . This localization is beneficial for targeting intestinal parasites while minimizing systemic exposure and potential side effects .

Subcellular Localization

The subcellular localization of oxantel pamoate is primarily within the neurons of parasitic worms and the bacterial cells it targets. In parasitic worms, oxantel pamoate binds to nAChRs on the neuronal membranes, leading to sustained depolarization and paralysis . In bacteria, the compound inhibits fumarate reductase, affecting the electron transport chain and energy production . This targeted localization ensures the efficacy of oxantel pamoate against its intended pathogens.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxantel pamoate is synthesized through a series of chemical reactions involving the formation of its active ingredient, oxantel, and its combination with pamoic acid. The synthetic route typically involves the following steps:

Formation of Oxantel: The synthesis of oxantel involves the reaction of 3-hydroxyphenylacetonitrile with 1-methyl-2-pyrrolidinone in the presence of a base to form the intermediate compound. This intermediate is then subjected to further reactions to yield oxantel.

Combination with Pamoic Acid: Oxantel is then combined with pamoic acid to form oxantel pamoate.

Industrial Production Methods

Industrial production of oxantel pamoate involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves the use of industrial-grade reagents and equipment. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Oxantel pamoate undergoes various chemical reactions, including:

Oxidation: Oxantel pamoate can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert oxantel pamoate into reduced forms.

Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites of the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of oxantel pamoate include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from the reactions of oxantel pamoate depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted oxantel pamoate compounds .

Vergleich Mit ähnlichen Verbindungen

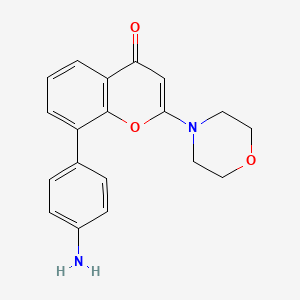

Oxantelpamoat ähnelt anderen anthelmintischen Verbindungen wie Pyrantelpamoat, Albendazol und Mebendazol. Es hat einzigartige Eigenschaften, die es besonders wirksam gegen Trichuris-trichiura-Infektionen machen . Einige ähnliche Verbindungen umfassen:

Pyrantelpamoat: Ebenfalls ein Tetrahydropyrimidin-Derivat, das zur Behandlung verschiedener parasitärer Infektionen eingesetzt wird.

Albendazol: Ein Benzimidazol-Derivat, das zur Behandlung einer Vielzahl von parasitären Infektionen eingesetzt wird.

Mebendazol: Ein weiteres Benzimidazol-Derivat mit breitspektrumartiger anthelmintischer Aktivität.

Die hohe Wirksamkeit von this compound gegen Trichuris trichiura und sein einzigartiger Wirkmechanismus machen es zu einer wertvollen Ergänzung des Arsenals an anthelmintischen Medikamenten .

Eigenschaften

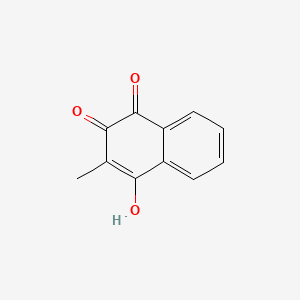

IUPAC Name |

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[(E)-2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3/b;7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOAINFUFGBHBA-UETGHTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN=C1/C=C/C2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68813-55-8 | |

| Record name | Oxantel pamoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68813-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxantel pamoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068813558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXANTEL PAMOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with (E)-3-[2-(1,4,5,6-tetrahydro-1-methylpyrimidin-2-yl)vinyl]phenol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXANTEL PAMOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPY1D732T0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of oxantel pamoate against helminths?

A1: While the exact mechanism of action remains unclear, research suggests that oxantel pamoate, similar to its close relative pyrantel pamoate, acts as a depolarizing neuromuscular blocking agent in susceptible helminths [, ]. This leads to paralysis and eventual expulsion of the parasite from the host's gastrointestinal tract.

Q2: Which helminth infection is oxantel pamoate most effective against?

A2: Oxantel pamoate demonstrates superior efficacy against Trichuris trichiura (whipworm) compared to the standard treatments albendazole and mebendazole [, , , ].

Q3: Is oxantel pamoate effective against all stages of Trichuris trichiura?

A3: Research indicates that oxantel pamoate is effective against both larval (L3) and adult stages of Trichuris muris, a murine model for Trichuris trichiura infection [].

Q4: What is the efficacy of oxantel pamoate against other helminth infections like hookworm and Ascaris lumbricoides ?

A4: Oxantel pamoate exhibits low efficacy against hookworm (Ancylostoma duodenale and Necator americanus) and Ascaris lumbricoides (roundworm) when administered alone [, , ].

Q5: How does the efficacy of oxantel pamoate compare to other anthelmintics in clinical trials?

A5: Network meta-analyses of clinical trials have shown that combination therapies incorporating oxantel pamoate, particularly albendazole-oxantel pamoate and tribendimidine-oxantel pamoate, demonstrate significantly higher cure rates for Trichuris trichiura compared to single-dose albendazole [].

Q6: What is the bioavailability of oxantel pamoate?

A6: Oxantel pamoate has poor oral bioavailability. Studies in rats indicate that its bioavailability is less than 0.025% [].

Q7: What is known about the absorption and metabolism of oxantel pamoate?

A7: Oxantel pamoate is poorly absorbed from the gastrointestinal tract and is believed to be minimally metabolized. The majority of the administered dose is excreted unchanged in the feces [, , ].

Q8: Has the combination of oxantel pamoate with other anthelmintics been studied in vivo?

A8: Yes, co-administration of oxantel pamoate with tribendimidine in rats did not reveal any significant pharmacokinetic drug-drug interaction []. Additionally, a pharmacokinetic study in hookworm-infected adolescents investigated the combination of oxantel pamoate with tribendimidine and found no evidence of pharmacokinetic interaction [].

Q9: What is the molecular formula and weight of oxantel pamoate?

A9: Oxantel pamoate has the molecular formula C34H30N2O6 and a molecular weight of 562.62 g/mol [].

Q10: Are there established analytical methods for the quantification of oxantel pamoate?

A10: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) methods with UV detection have been developed and validated for the quantification of oxantel pamoate in pharmaceutical formulations and biological samples [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)

![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)